molecular formula C7H5BrN2O4 B1284197 1-Bromo-2-methyl-3,4-dinitrobenzene CAS No. 290353-57-0

1-Bromo-2-methyl-3,4-dinitrobenzene

Cat. No.: B1284197
CAS No.: 290353-57-0
M. Wt: 261.03 g/mol
InChI Key: OXYXHHOXCIPFBY-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, featuring a bromine atom, a methyl group, and two nitro groups as substituents

Scientific Research Applications

1-Bromo-2-methyl-3,4-dinitrobenzene has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-methyl-3,4-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The compound undergoes a two-step mechanism known as electrophilic aromatic substitution .

This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The biochemical pathway involved in this reaction is the electrophilic aromatic substitution . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

It’s known that the compound has high gi absorption

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom in the benzene ring is replaced by an electrophile .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the temperature and the nature of the solvent . Additionally, the presence of other substituents on the benzene ring can also influence the reaction’s regioselectivity .

Preparation Methods

The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-bromo-1-methylbenzene, followed by further nitration to introduce the second nitro group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro groups . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-Bromo-2-methyl-3,4-dinitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include concentrated acids for nitration, reducing agents for reduction, and nucleophiles for substitution. The major products formed depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Bromo-2-methyl-3,4-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene

These compounds share similar structural features but differ in the positions of the nitro groups, which affect their chemical properties and reactivity . The presence of the bromine and methyl groups in this compound makes it unique and influences its specific applications and reactivity patterns.

Properties

IUPAC Name

1-bromo-2-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYXHHOXCIPFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579153
Record name 1-Bromo-2-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290353-57-0
Record name 1-Bromo-2-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 2-bromo-6-nitrotoluene (43.2 g, 0.2 mol) in con H2SO4 (600 mL) was added HNO3 (37 g, 0.24 mol) in small portions with efficient agitation while maintaining the temperature at 0-10° C. The reaction mixture was allowed to slowly warm to RT with stirring overnight then poured into crushed ice (1600 g). The solid was collected by filtration, thoroughly washed with water and dried in air. The crude material was recrystallised from EtOAc/hexanes to afford 40 g (77%) of 1-bromo-2-methyl-3,4-dinitrobenzene (154) as a pale white solid: MS (ESI) m/z=262 [M+1]+.
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1600 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by an adaptation of the procedure described by Mundla, S. R. (Tetrahedron Lett. 2000, 41, 4277-4279). 2-Bromo-6-nitrotoluene (1.09 g, 5.05 mmol) was placed in a 50 mL round-bottom flask equipped with a magnetic stir bar. Conc. H2SO4 (10 mL) was added, and the solid was allowed to dissolve. The reaction was cooled in an ice bath, and fuming nitric acid (1.5 eq., 0.340 mL, 7.57 mmol) was added dropwise via syringe at a rate such that the temperature of the mixture remained below 10° C. After completion of the addition, the reaction was allowed to warm to RT and stir for 2 h. The reaction mixture was poured into crushed ice, and the precipitate was isolated by filtration. The solid was washed with water (30 mL) and allowed to air dry. The crude product was purified by column chromatography using a 40-g SiO2 pre-packed column eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min, yielding 879 mg (67%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 7.97 (d, J=8.8 Hz, 1H), 7.91 (d, J=8.8 Hz, 1H), 2.45 (s, 3H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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